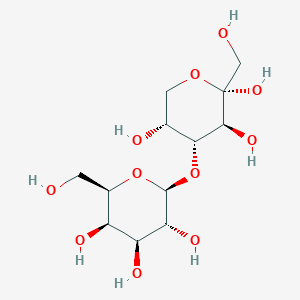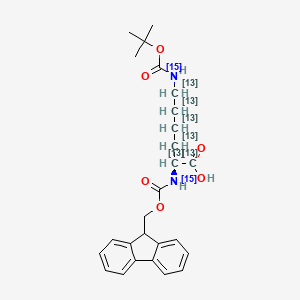
A-Lactulose
Übersicht
Beschreibung
Lactulose is a synthetic disaccharide derivative of lactose . It is used to treat chronic constipation and portal systemic encephalopathy . It is administered orally for constipation, and either orally or rectally for hepatic encephalopathy . It generally begins working after 8–12 hours, but may take up to 2 days to improve constipation .
Synthesis Analysis
Lactulose is produced from lactose by isomerisation in alkaline medium or during heat treatment of milk . Most lactulose is produced by chemical synthesis by means of the Lobry de Bruyn-Alberda van Ekenstein arrangement, where the glucose residue in lactose is isomerized into fructose .Molecular Structure Analysis
Lactulose is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . Its molecular formula is C12H22O11 .Chemical Reactions Analysis
One such reaction is the isomerization of lactose into lactulose, caused by conversion of the glucose moiety into fructose . Lactulose stimulates the growth of bifidobacteria, for which reason they are referred to as bifidogenic factors in nutrition .Physical And Chemical Properties Analysis
Lactulose is a disaccharide derivative of lactose . It is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . Its molecular formula is C12H22O11 .Wissenschaftliche Forschungsanwendungen
Prebiotic Effects and Gut Health
- A-Lactulose is known for its prebiotic properties, promoting the growth of health-beneficial bacteria like bifidobacteria and lactobacilli in the gastrointestinal tract. This action inhibits the growth of pathogenic bacteria such as Salmonella, and is useful in treating conditions like constipation and hepatic encephalopathy (Panesar & Kumari, 2011). Additionally, lactulose has been shown to modulate the composition and diversity of the gut microbiome, suggesting potential health benefits beyond its traditional uses (Chae, Pajarillo, Park, & Kang, 2015).
Medical Applications
- In the medical field, lactulose has shown efficacy in the treatment of conditions like inflammatory bowel disease, by promoting anti-inflammatory effects and increasing beneficial gut bacteria levels (Camuesco et al., 2005). It also has been found to possess antioxidant properties, potentially aiding in the prevention of ischemic stroke (Chen, Zhai, Kang, & Sun, 2012).
Technological Applications
- Technologically, lactulose is employed in the production of functional foods. It can be added to various foods, including yogurts, to enhance their prebiotic content and health benefits (Schumann, 2002). The synthesis of lactulose-derived oligosaccharides also opens new avenues for developing novel prebiotic ingredients (Olano & Corzo, 2009).
Impact on Cognitive Functions
- Recent studies suggest that lactulose could have therapeutic potential in neurological conditions such as Alzheimer's disease. Its prebiotic effects may extend to the modulation of gut microbiota, influencing cognitive functions (Lee et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXQZRRLOGAJF-WJONTELPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260218 | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85026-53-5 | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-](/img/structure/B3157490.png)



![Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B3157511.png)



![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)
![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)
![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)

